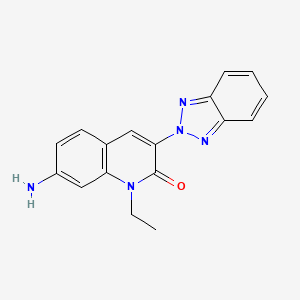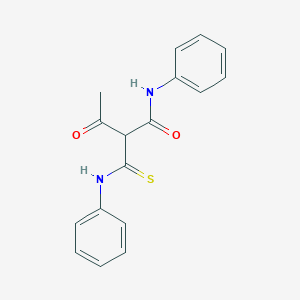
2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne
Substitution Reactions: The introduction of the 4-chlorophenyl and 2-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).
Amidation: The final step involves the formation of the carboxamide group, which can be accomplished through an amidation reaction using an appropriate amine and carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in solvents such as DMF or DMSO, often with a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes, benefiting from its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The triazole ring is known to form strong interactions with metal ions and other biomolecules, which can modulate the activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties, these compounds are structurally related to triazoles.
Imidazole Derivatives: Another class of nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide is unique due to the specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl and methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-14-5-3-4-6-15(14)24-2)21-22(20-11)13-9-7-12(18)8-10-13/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSRRICQHFDUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-[[2-Cyanoethyl(methyl)amino]methyl]phenyl]methyl-methylamino]propanenitrile](/img/structure/B8042102.png)
![1-[3-(3-Butoxypropyl)-2-sulfanylidenebenzimidazol-1-yl]ethanone](/img/structure/B8042106.png)

![[[Formyl(methyl)amino]-phenoxycarbonylamino] benzoate](/img/structure/B8042117.png)
![2-hydroxyethyl (E)-3-[4-[(E)-3-(2-hydroxyethoxy)-3-oxoprop-1-enyl]phenyl]prop-2-enoate](/img/structure/B8042141.png)




![N-[2-chloro-4-[(3-chloro-4-formamido-5-methylphenyl)methyl]-6-methylphenyl]formamide](/img/structure/B8042189.png)


![2-[4-[[4-(Cyanomethylamino)phenyl]methyl]anilino]acetonitrile](/img/structure/B8042207.png)
